2,4-Dihydroxy-6-propylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of hydroxybenzoic acid derivatives typically involves strategies that introduce hydroxyl groups into the benzoic acid framework. For related compounds, direct synthesis methods include thermal cyclization reactions starting from precursors like dihydroxybenzoates, followed by specific functional group transformations such as hydrolysis and decarboxylation processes. For instance, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid was synthesized starting from 3,5-dihydroxybenzoate through a thermal one-pot cyclization and subsequent base-catalyzed hydrolysis (Mori et al., 2020).
Molecular Structure Analysis
The molecular structure of hydroxybenzoic acids has been extensively studied using techniques like single-crystal X-ray diffraction. These studies reveal that the hydroxybenzoic acids tend to crystallize in specific motifs influenced by their functional groups. For example, 2,6-dihydroxybenzoic acid forms hydrogen-bonded carboxylic dimers that generate herringbone motifs, a common feature in polycyclic aromatic compounds (MacGillivray & Zaworotko, 1994).
Chemical Reactions and Properties
Hydroxybenzoic acids undergo a variety of chemical reactions, including esterification, decarboxylation, and complexation with metals, due to the presence of hydroxyl and carboxyl functional groups. These reactions enable the synthesis of diverse derivatives with specific properties and applications. Electrochemical studies also highlight their reactivity, demonstrating their potential in electro-organic synthesis (Golabi & Nematollahi, 1997).
Scientific Research Applications
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Agricultural Herbicide
- 2,4-D is widely used as a herbicide in agricultural environments . It’s a synthetic plant hormone auxin employed in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .
- The herbicide is applied either at the post-emergence (leave) or pre-emergence stage of crops (on soil) .
- The results of using 2,4-D have been effective in weed management, but its indiscriminate use can produce numerous damages to the environment .
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Soil Sorption
- 2,4-D and other phenoxy herbicides have been studied for their sorption to soil, organic matter, and minerals .
- The methods involved compiling a database with soil–water distribution coefficients and characterizing phenoxy herbicide sorption to well-defined sorbent materials .
- The results suggest that sorption of 2,4-D can be rationalized based on the soil parameters pH, organic carbon content, oxalate extractable iron, and dithionite–citrate–bicarbonate extractable iron .
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Aquatic Weed Control
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Forestry Management
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Growth Regulation in Citrus Plants
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Advanced Oxidation Processes (AOPs)
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Turf and Lawn Management
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Fruit and Vegetable Crops
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Rights-of-Way
- 2,4-D is used in rights-of-way areas (such as roadsides, power lines, and pipelines) for vegetation management . It’s applied directly to the target plants or areas .
- The results have been effective in managing vegetation in rights-of-way areas, but care must be taken to prevent harm to non-target organisms and the surrounding environment .
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Soybean, Corn, and Sugarcane Fields
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Wastewater Treatment
- 2,4-D has been studied for degradation through advanced oxidation processes (AOPs) in wastewater treatment . These processes involve the use of oxidizing agents to break down the compound .
- The results suggest that AOPs are promising technologies for the degradation of organic pollutants like 2,4-D in real wastewater .
properties
IUPAC Name |
2,4-dihydroxy-6-propylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-3-6-4-7(11)5-8(12)9(6)10(13)14/h4-5,11-12H,2-3H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVVNGIVVYEIRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197022 | |
Record name | 2,4-Dihydroxy-6-propylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-6-propylbenzoic acid | |
CAS RN |
4707-50-0 | |
Record name | 2,4-Dihydroxy-6-propylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4707-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,4-dihydroxy-6-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dihydroxy-6-propylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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